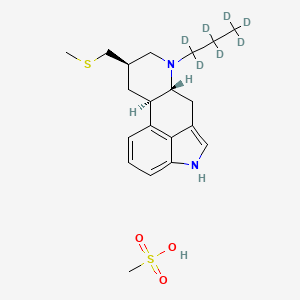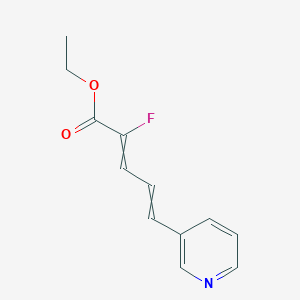
Pergolide Mesylate-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Pergolide Mesylate-d7 is a complex organic molecule. It features a unique structure with multiple chiral centers and deuterium atoms, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the indoloquinoline core. This is typically achieved through a series of cyclization reactions. The introduction of the heptadeuteriopropyl group is done via a deuterium exchange reaction, which requires specific conditions to ensure the incorporation of deuterium atoms. The methylsulfanylmethyl group is introduced through a substitution reaction, often using a methylsulfanyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The indoloquinoline core can be reduced under specific conditions to yield different derivatives.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced indoloquinoline derivatives, and substituted analogs.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a model compound for studying deuterium effects in organic reactions.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The indoloquinoline core can intercalate with DNA, affecting transcription and replication processes. The deuterium atoms can influence the rate of metabolic reactions, leading to altered pharmacokinetics. The methylsulfanylmethyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
- (6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride
Uniqueness
The presence of deuterium atoms in the heptadeuteriopropyl group makes this compound unique compared to its non-deuterated analogs. This can lead to differences in metabolic stability and reaction kinetics, making it a valuable tool for studying isotope effects in biological systems.
Properties
Molecular Formula |
C₂₀H₂₃D₇N₂O₃S₂ |
|---|---|
Molecular Weight |
417.64 |
Synonyms |
(8β)-8-[(Methylthio)methyl]-6-propylergoline-d7 Mesylate; Celance-d7; Permax-d7; Nopar-d7; LY-127809-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





